Trim24/brpf1-IN-2
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H22N2O4S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-5-cyclopropyl-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H22N2O4S/c1-13(23)22-10-9-16-11-17(6-7-18(16)22)21-27(24,25)20-12-15(14-3-4-14)5-8-19(20)26-2/h5-8,11-12,14,21H,3-4,9-10H2,1-2H3 |
InChI Key |
GUDHFUSYMUTOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4CC4)OC |
Origin of Product |
United States |
Molecular Basis of Trim24/brpf1 in 2 Action
Identification and Chemical Development of TRIM24/BRPF1-IN-2
The creation of this compound, also identified as compound 20l, is the result of targeted chemical optimization designed to achieve dual inhibition of two distinct but structurally related bromodomains. medchemexpress.com
This compound is a novel derivative of the 1-(indolin-1-yl)ethan-1-one chemical class. researchgate.net The fundamental design principle behind this and related inhibitors is the concept of acetyl-lysine (KAc) mimetics. Bromodomains function by recognizing and binding to acetylated lysine (B10760008) residues on histone tails and other proteins. acs.orgnih.gov Inhibitors are therefore designed to mimic this acetyl-lysine moiety, allowing them to sit within the bromodomain's recognition pocket and block its natural protein-protein interactions.
The structural framework of inhibitors targeting these bromodomains often features a core scaffold that acts as the KAc mimetic, which is then decorated with chemical groups to enhance potency and selectivity. acs.org In the case of this compound, the design enables simultaneous engagement with the bromodomains of both TRIM24 and BRPF1. vulcanchem.com This is achieved through a structure that establishes key interactions within the binding sites of both proteins. Structural studies of related compounds in complex with TRIM24 reveal that the KAc mimetic portion forms critical hydrogen bonds with conserved asparagine residues (such as N980 in TRIM24), while other parts of the molecule engage in hydrophobic interactions with the surrounding ZA loop and adjacent pockets, stabilizing the binding. vulcanchem.com
The development of potent dual inhibitors like this compound often builds upon scaffolds initially identified for a single target. For instance, benzimidazolone-based compounds were first developed as potent TRIM24 bromodomain inhibitors and subsequently optimized to achieve high affinity for BRPF1 as well. acs.orgresearchgate.net
The optimization of dual TRIM24 and BRPF1 inhibitors has been heavily guided by Structure-Activity Relationship (SAR) studies. For related chemotypes, such as the benzimidazolone series, research has demonstrated how specific chemical modifications influence binding affinity and selectivity. For example, the introduction of phenoxy substitutions at the 6-position of the benzimidazolone core was found to significantly improve activity against TRIM24. acs.org
Similarly, for the N,N-dimethyl benzimidazolone scaffold that led to the potent dual inhibitor IACS-9571, the strategic placement of a sulfonamide linker was critical for achieving high potency. nih.gov While the specific SAR data for the 1-(indolin-1-yl)ethan-1-one series leading to this compound is detailed in its discovery literature, the general principle involves iterative chemical modifications to enhance interactions with the target bromodomains. medchemexpress.com These studies are crucial for fine-tuning the balance of activity between the two targets and for minimizing off-target effects. acs.orgmdpi.com
Binding Affinity and Selectivity Profile
A critical aspect of a chemical probe's utility is its binding affinity for its intended targets and its selectivity over other related proteins. This compound was developed to exhibit balanced, potent inhibition of both TRIM24 and BRPF1.
This compound demonstrates potent inhibition of the TRIM24 bromodomain. medchemexpress.comvulcanchem.com Biochemical assays confirm its activity, as detailed in the table below.
| Compound | Target | Assay Type | Value | Reference |
| This compound | TRIM24 | IC₅₀ | 0.98 µM | medchemexpress.comvulcanchem.com |
| IACS-9571 | TRIM24 | Kᴅ (ITC) | 31 nM | nih.gov |
| Compound 34 | TRIM24 | Kᴅ (ITC) | 222 nM | acs.orgnih.gov |
The binding of these inhibitors to the TRIM24 bromodomain is an enthalpically driven process. acs.orgnih.gov For the related compound 34, isothermal titration calorimetry (ITC) measurements recorded a favorable enthalpy change (ΔH) of -12.1 kcal/mol, indicating a strong, direct binding interaction. nih.gov
The inhibitor was designed to be a dual-target agent, and it shows comparable potency against the BRPF1 bromodomain. medchemexpress.comvulcanchem.com BRPF1 is a scaffolding protein that plays a key role in the assembly of histone acetyltransferase (HAT) complexes. nih.govmdpi.com The binding data underscores the compound's dual nature.
| Compound | Target | Assay Type | Value | Reference |
| This compound | BRPF1 | IC₅₀ | 1.16 µM | medchemexpress.comvulcanchem.com |
| IACS-9571 | BRPF1 | Kᴅ (ITC) | 14 nM | nih.gov |
| Compound 34 | BRPF1 | Kᴅ (ITC) | 137 nM | acs.orgnih.gov |
Similar to its interaction with TRIM24, the binding of related inhibitors to BRPF1 is strongly driven by enthalpy, with a measured ΔH of -15.7 kcal/mol for compound 34. acs.orgnih.gov
High specificity is paramount to ensure that the biological effects observed are due to the inhibition of the intended targets. This compound was profiled against a panel of 45 bromodomains and showed minimal off-target activity. vulcanchem.com It exhibited greater than 10-fold selectivity over several other bromodomains, including BRD4, BRD9, and CBP. vulcanchem.com
This high degree of selectivity is a common goal in the development of bromodomain inhibitors. For example, the related benzimidazolone inhibitor (compound 34) was also found to be highly selective for TRIM24 and BRPF1 when screened against a wide panel of bromodomains. acs.orgnih.govresearchgate.net While it showed potent affinity for TRIM24 and BRPF1, its binding to the BRPF3 bromodomain was considerably weaker (IC₅₀ ≈ 7 µM), and its affinity for BRD1 was likewise modest (Kᴅ = 1130 nM). acs.orgnih.gov The selective nature of these compounds makes them valuable tools for dissecting the specific functions of the TRIM24 and BRPF1 bromodomains in cellular processes.
Mechanism of Bromodomain Inhibition
Bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues (KAc) on histone tails and other proteins. This recognition is a key step in chromatin remodeling and gene expression regulation. BRPF1, for instance, is a scaffolding protein essential for the assembly of certain histone acetyltransferase (HAT) complexes, which play a critical role in gene transcription. By targeting the bromodomains of proteins like BRPF1 and TRIM24, small molecule inhibitors can prevent the protein-histone interaction, thereby disrupting downstream cellular processes.
This compound, also known as compound 20l, is a potent dual inhibitor designed to occupy the KAc-binding pocket of both TRIM24 and BRPF1. medchemexpress.comrsc.org This competitive inhibition effectively displaces these proteins from their chromatin targets, leading to alterations in gene expression. acs.org The compound demonstrates a balanced inhibition profile against both targets. medchemexpress.comvulcanchem.com
| Target Protein | IC50 Value (μM) |
| TRIM24 | 0.98 |
| BRPF1 | 1.16 |
| This table displays the half-maximal inhibitory concentration (IC50) of this compound against its target bromodomains, indicating its potency. medchemexpress.comvulcanchem.com |
Acetyl-Lysine Mimetic Properties
The efficacy of this compound stems from its structural design, particularly its acetyl-lysine mimetic moiety. vulcanchem.com This part of the molecule is engineered to mimic the structure and binding properties of the natural acetylated lysine residue. The core of the inhibitor, a benzimidazolone group, is central to this mimicry. acs.orgvulcanchem.comnih.gov
Structural studies of closely related precursor compounds reveal that this benzimidazolone moiety fits into the binding pocket and establishes a critical hydrogen bond with a highly conserved asparagine residue (N980 in TRIM24). vulcanchem.comnih.gov This interaction is a canonical feature of how bromodomains recognize their acetyl-lysine targets, making the inhibitor a highly effective competitor. nih.gov The binding is further stabilized by a water-mediated hydrogen bond to a conserved tyrosine residue (Y935 in TRIM24), anchoring the inhibitor within the pocket. nih.gov
Interactions within the Bromodomain Binding Pocket
The chemical structure of this compound includes a 1-(indolin-1-yl)ethan-1-one base, a sulfonamide group, and a methoxyphenoxy side chain. medchemexpress.comvulcanchem.com These components engage in multiple interactions:
Hydrogen Bonding : As mentioned, the primary interaction is the hydrogen bond between the inhibitor's core and the conserved asparagine residue (N980 in TRIM24). vulcanchem.comnih.gov A conserved network of water molecules at the base of the pocket further facilitates a hydrogen bond to a key tyrosine residue (Y935 in TRIM24). nih.gov
Hydrophobic Interactions : The benzimidazolone ring and the inhibitor's aromatic decorations form significant hydrophobic interactions with residues lining the binding cavity, such as V928, V932, P929, and V986 in TRIM24. acs.orgnih.gov These interactions are crucial for the affinity and stability of the binding. The inhibitor's two aromatic rings stack against the ZA loop, a flexible loop that forms one side of the binding pocket, creating strong shape complementarity. vulcanchem.comnih.gov
An earlier, structurally similar dual inhibitor, compound 34 (also known as OF-1), demonstrated high-affinity binding to these bromodomains, which was found to be a strongly enthalpy-driven process. acs.orgnih.govmedchemexpress.com This suggests that the formation of these specific, favorable bonds is the primary driver of the inhibition.
| Precursor Compound | Target Protein | Dissociation Constant (K_D) |
| Compound 34 (OF-1) | TRIM24 | 222 nM |
| Compound 34 (OF-1) | BRPF1 | 137 nM |
| This table shows the binding affinities (K_D) for the precursor inhibitor Compound 34, illustrating the high affinity of this chemical class for its targets. acs.orgnih.govmedchemexpress.com |
This compound was developed as an optimized version of this earlier series, retaining the core binding mechanism while improving other properties. vulcanchem.com
Cellular and Molecular Effects of Trim24/brpf1 in 2
Modulation of Gene and Protein Expression
As a dual inhibitor of TRIM24 and BRPF1, TRIM24/BRPF1-IN-2 directly influences transcriptional regulation, leading to altered expression of specific genes and proteins critical in cellular signaling pathways. medchemexpress.com
TRIM24 and BRPF1 are key components of the epigenetic machinery that regulates gene expression. nih.govresearchgate.net TRIM24 acts as a transcriptional coactivator for several nuclear receptors by recognizing specific histone modifications. uniprot.org BRPF1 is a scaffolding protein essential for the assembly of histone acetyltransferase (HAT) complexes, which are crucial for modifying chromatin structure and facilitating transcription. nih.gov
By inhibiting the bromodomains of both TRIM24 and BRPF1, this compound disrupts their ability to bind to acetylated histones, a key step in the activation of gene expression. acs.orgnih.gov This interference with the "reader" function of these proteins effectively modulates the transcriptional landscape of the cell. The inhibition of these bromodomains has been shown to be a valid approach to interfere with inflammatory gene expression. acs.org
Research has demonstrated the significant impact of this compound on specific gene networks, particularly those governed by the androgen receptor (AR) and the proto-oncogene c-MYC.
In prostate cancer cell lines, treatment with this compound leads to a decrease in the mRNA expression of the full-length androgen receptor (AR) and its splice variant AR-V7. medchemexpress.com Consequently, the expression of AR-regulated genes, such as prostate-specific antigen (PSA), kallikrein-related peptidase 2 (KLK2), and transmembrane protease, serine 2 (TMPRSS2), is also downregulated. medchemexpress.com This highlights the compound's ability to impair androgen signaling, a critical pathway in prostate cancer progression. medchemexpress.comresearchgate.net
Furthermore, this compound has been shown to inhibit the mRNA levels of c-MYC. medchemexpress.com The c-MYC oncogene is a pivotal regulator of cell cycle progression and proliferation, and its suppression contributes to the anti-proliferative effects of the compound. medchemexpress.comucl.ac.uk The regulation of both AR and c-MYC pathways underscores the therapeutic potential of targeting TRIM24 and BRPF1 in cancers where these networks are dysregulated. researchgate.netresearchgate.net
Interactive Data Table: Effect of this compound on Gene Expression
| Target Gene/Protein | Effect of this compound | Cell Line | Reference |
| Full-length Androgen Receptor (AR) | Decreased mRNA expression | Prostate Cancer Cells | medchemexpress.com |
| AR-V7 | Decreased mRNA expression | Prostate Cancer Cells | medchemexpress.com |
| PSA | Decreased mRNA expression | Prostate Cancer Cells | medchemexpress.com |
| KLK2 | Decreased mRNA expression | Prostate Cancer Cells | medchemexpress.com |
| TMPRSS2 | Decreased mRNA expression | Prostate Cancer Cells | medchemexpress.com |
| c-MYC | Inhibited mRNA level | Prostate Cancer Cells | medchemexpress.com |
Regulation of Cellular Processes in Research Models
The modulation of gene expression by this compound translates into significant effects on various cellular processes, including proliferation and colony formation, as observed in in vitro research models.
This compound has demonstrated potent anti-proliferative activity in a dose-dependent manner in various cancer cell lines. medchemexpress.comtargetmol.com Specifically, in prostate cancer cell lines such as C4-2B, LNCaP, and 22Rv1, the compound suppresses cell growth with IC50 values in the sub-micromolar to low micromolar range. medchemexpress.com This inhibition of proliferation is a direct consequence of the compound's impact on key regulatory genes like c-MYC and those involved in the androgen receptor signaling pathway. medchemexpress.comresearchgate.net Studies on the role of TRIM24 have shown that its overexpression promotes cell growth, while its depletion or inhibition leads to a reduction in proliferation. researchgate.netnih.gov
Interactive Data Table: Anti-proliferative Activity of this compound
| Cell Line | IC50 Value (µM) | Exposure Time | Reference |
| C4-2B | 0.78 ± 0.15 | 48 h | medchemexpress.com |
| LNCaP | 1.07 ± 0.47 | 48 h | medchemexpress.com |
| 22Rv1 | 0.82 ± 0.26 | 48 h | medchemexpress.com |
The ability of cancer cells to form colonies is a key indicator of their tumorigenic potential. This compound has been shown to inhibit the colony formation of prostate cancer cells in a dose-dependent manner. medchemexpress.comtargetmol.com This effect is consistent with the role of TRIM24 in promoting colony formation, as studies have demonstrated that overexpression of TRIM24 enhances this ability, while its knockdown has the opposite effect. researchgate.netnih.gov The inhibition of colony formation by this compound further supports its potential as an anti-cancer agent.
While direct studies on the effect of this compound on the proteasome-autophagy axis and IL-1 signaling are limited, the known functions of its targets, TRIM24 and BRPF1, suggest potential crosstalk.
Proteasome-Autophagy Axis: TRIM24 has been identified as a key regulator in the interplay between the proteasome and autophagy, two major cellular degradation pathways. nih.govdoaj.orgnih.gov In certain cancer cells resistant to proteasome inhibitors, TRIM24 plays a role in modulating this crosstalk. nih.govdoaj.orgnih.gov Specifically, TRIM24 can influence the type of ubiquitin chains formed on proteins, which in turn can direct them towards either proteasomal or autophagic degradation. nih.govdoaj.org Although the direct impact of this compound on this process is not yet fully elucidated, its ability to inhibit TRIM24 suggests a potential to modulate this critical cellular balance.
IL-1 Signaling: Research has indicated that TRIM24 is required for the expression of the IL-1 receptor (IL-1R) and for IL-1-activated pathways in certain immune cells. pnas.orgnih.gov Genetic deletion of Trim24 has been shown to compromise IL-1-regulated signaling. pnas.orgpnas.org Furthermore, BRPF1 has been found to interact with interleukin enhancer-binding factor 3. researchgate.net Given that this compound inhibits both of these proteins, it is plausible that the compound could modulate IL-1 signaling pathways, which are crucial in inflammation and immune responses. However, direct experimental evidence for this effect of the inhibitor is still needed.
Influence on Ribosome Biogenesis and Protein Translation
Recent studies have highlighted the profound impact of inhibiting BRPF1, a primary target of this compound, on the fundamental processes of ribosome biogenesis and protein translation. Research in the context of Taxol-resistant triple-negative breast cancer has revealed that the loss or inhibition of BRPF1 negatively affects gene sets related to ribosome biogenesis. biorxiv.org This disruption leads to a global decrease in protein translation. biorxiv.org
| Process | Effect of BRPF1 Inhibition | Key Findings | References |
|---|---|---|---|
| Ribosome Biogenesis | Downregulation | Inhibition of BRPF1 leads to a significant decrease in the expression of genes related to ribosome biogenesis. | biorxiv.orgbiorxiv.orgbiorxiv.org |
| Protein Translation | Global Decrease | The reduction in ribosome production results in a widespread decrease in the synthesis of new proteins. | biorxiv.org |
Epigenetic Consequences of Dual TRIM24/BRPF1 Inhibition
The dual inhibition of TRIM24 and BRPF1 by this compound induces significant changes in the epigenetic landscape of the cell, particularly concerning chromatin structure and histone modifications.
Chromatin Structure Alterations
Both TRIM24 and BRPF1 are classified as "epigenetic readers," proteins that recognize and bind to specific modifications on histone proteins, thereby influencing chromatin structure and gene expression. researchgate.netfrontiersin.org TRIM24, for instance, contains a plant homeodomain (PHD) and a bromodomain that work in tandem to read specific histone marks. biorxiv.org BRPF1 also possesses a bromodomain that allows it to interact with acetylated histones. frontiersin.org
By blocking the bromodomains of both TRIM24 and BRPF1, this compound effectively prevents these proteins from binding to their designated sites on chromatin. acs.org This displacement can lead to alterations in chromatin compaction. frontiersin.org For example, the inability of the MOZ-BRPF1 complex to bind to chromatin can prevent the necessary modifications that would typically make genomic loci more accessible for gene transcription. frontiersin.org Fluorescence Recovery After Photobleaching (FRAP) experiments have demonstrated that inhibitors targeting the TRIM24 bromodomain can effectively displace the protein from chromatin. acs.org
Histone Acetylation Dynamics
The inhibition of TRIM24 and BRPF1 directly impacts the dynamics of histone acetylation, a key epigenetic modification associated with active gene transcription. BRPF1 is a crucial scaffolding protein for histone acetyltransferase (HAT) complexes, particularly those containing MOZ or MORF. nih.govfrontiersin.org These complexes are responsible for adding acetyl groups to specific lysine (B10760008) residues on histone tails. frontiersin.org
The BRPF1 bromodomain recognizes several acetylated histone marks, including H2AK5ac, H4K12ac, H4K8ac, H4K5ac, and H3K14ac. frontiersin.org By inhibiting the BRPF1 bromodomain, this compound disrupts the recruitment and activity of the associated HAT complexes. frontiersin.org This can lead to a reduction in the levels of specific histone acetylations. For example, the loss of BRPF1 has been shown to decrease the acetylation of H3K23. frontiersin.org
Similarly, the TRIM24 bromodomain specifically recognizes acetylated histone H3 at lysine 23 (H3K23ac). biorxiv.orgnih.gov Inhibition of this interaction can also alter the local histone acetylation landscape. Studies have shown that modulating H3K23ac levels can, in turn, affect the post-translational modification of TRIM24 itself, highlighting a complex feedback loop. nih.gov
| Target Protein | Recognized Histone Acetylation Mark(s) | Effect of Inhibition | References |
|---|---|---|---|
| TRIM24 | H3K23ac | Disrupts binding to chromatin and can alter TRIM24's own post-translational modifications. | biorxiv.orgnih.gov |
| BRPF1 | H2AK5ac, H4K12ac, H4K8ac, H4K5ac, H3K14ac | Impairs recruitment of MOZ/MORF HAT complexes, leading to reduced histone acetylation, such as on H3K23. | frontiersin.orgfrontiersin.org |
Advanced Research Methodologies for Investigating Trim24/brpf1 in 2
Biochemical and Biophysical Characterization Assays
A suite of biochemical and biophysical assays is employed to quantify the binding affinity, thermodynamic properties, and cellular target engagement of dual inhibitors. These methods provide critical data on the potency and mechanism of action of compounds like TRIM24/BRPF1-IN-2.
Amplified Luminescent Proximity Homogeneous Assay (Alpha) technologies, including AlphaScreen and AlphaLISA, are powerful, bead-based methods used to study molecular interactions. Initially developed as a biochemical peptide-competition assay, the technology has been adapted to measure the binding of bromodomains to endogenous histones within a cellular context (AlphaLISA).
In the biochemical AlphaScreen assay, the potency of an inhibitor is determined by its ability to disrupt the interaction between a purified bromodomain protein and an acetylated histone peptide ligand. This provides a quantitative measure of inhibitor activity, typically expressed as the half-maximal inhibitory concentration (IC50). For the potent dual inhibitor IACS-9571, a precursor and structural analog to compounds like this compound, the biochemical AlphaScreen assay revealed a low nanomolar potency against the TRIM24 bromodomain.
The AlphaLISA cellular target engagement assay extends this principle to a more physiologically relevant setting. This assay measures the displacement of ectopically expressed bromodomain proteins from endogenous histone H3 in cells. The cellular potency, expressed as the half-maximal effective concentration (EC50), demonstrates the inhibitor's ability to reach and engage its target within the cell. There is often a strong correlation observed between the biochemical IC50 values from AlphaScreen and the cellular EC50 values from AlphaLISA, validating the cell permeability and on-target activity of the compounds.
| Compound | Assay Type | Target | Potency |
|---|---|---|---|
| IACS-9571 | AlphaScreen (Biochemical) | TRIM24 | IC50 = 7.6 nM |
| IACS-9571 | AlphaLISA (Cellular) | TRIM24 | EC50 = 50 nM |
Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique for the quantitative study of molecular interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of a complete thermodynamic profile of the interaction without the need for labeling or immobilization. A single ITC experiment can yield the binding affinity (dissociation constant, KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of binding.
For dual TRIM24/BRPF1 inhibitors, ITC is crucial for confirming direct binding to the bromodomains and for understanding the forces driving the interaction. For instance, the binding of the dual inhibitor compound 34 (a benzimidazolone) to TRIM24 and BRPF1 was found to be strongly driven by enthalpy, which is often indicative of hydrogen bonding and van der Waals interactions, and opposed by entropy. Similarly, the high-affinity inhibitor IACS-9571 demonstrated low nanomolar affinities for both TRIM24 and BRPF1 when measured by ITC. This detailed thermodynamic data is invaluable for structure-activity relationship (SAR) studies and for optimizing inhibitor design.
| Compound | Target | Binding Affinity (KD) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) |
|---|---|---|---|---|
| Compound 34 | TRIM24 | 222 nM | -12.1 | -3.2 |
| Compound 34 | BRPF1 | 137 nM | -15.7 | -6.5 |
| IACS-9571 | TRIM24 | 31 nM | - | - |
| IACS-9571 | BRPF1 | 14 nM | - | - |
Fluorescence Recovery After Photobleaching (FRAP) is a microscopy-based technique used to study the dynamics and mobility of fluorescently labeled molecules within living cells. In the context of bromodomain inhibitors, FRAP is a powerful tool to confirm target engagement in the nucleus. The principle involves photobleaching a specific region of the nucleus in a cell expressing a fluorescently tagged bromodomain-containing protein (e.g., GFP-TRIM24). The rate at which fluorescence recovers in the bleached area is a measure of the protein's mobility.
When a bromodomain-containing protein is bound to chromatin, its mobility is low, resulting in a slow fluorescence recovery. Upon treatment with an effective inhibitor that displaces the protein from chromatin, the protein becomes more mobile, leading to a faster recovery rate. This change in recovery kinetics provides direct evidence that the inhibitor is engaging its target and modulating its interaction with chromatin in a live-cell context. FRAP has been successfully used to demonstrate the cellular target engagement of inhibitors for BRPF1B and other bromodomain-containing proteins.
Structural Biology Approaches
Structural biology techniques provide atomic-level insights into how inhibitors bind to their target proteins. This information is fundamental for understanding the basis of inhibitor potency and selectivity and for guiding rational drug design efforts.
X-ray crystallography is a primary tool for determining the three-dimensional structure of protein-ligand complexes at high resolution. By obtaining a co-crystal structure of an inhibitor bound to the target bromodomain, researchers can visualize the precise binding mode, identify key molecular interactions, and understand the structural basis for the inhibitor's activity.
The structure-guided design of potent dual TRIM24/BRPF1 inhibitors, such as IACS-9571, has heavily relied on the iterative use of X-ray co-crystal structures. For example, the co-crystal structure of an early benzimidazolone inhibitor with the TRIM24 PHD/bromodomain revealed an acetyl-lysine mimetic binding mode and a specific stacked conformation of aromatic decorations that created excellent shape complementarity with the binding site. This structural information enabled the rational design of modifications to improve potency and selectivity, ultimately leading to the development of high-affinity compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides structural and dynamic information about molecules in solution. It is particularly valuable for studying protein-ligand interactions and can complement data from X-ray crystallography. The recently developed NMR Molecular Replacement (NMR²) method has significantly reduced the time required to generate ligand-protein complex structures, making it more amenable to the timelines of drug discovery projects.
NMR has been applied to study the binding of inhibitors to the TRIM24 bromodomain. These studies can confirm key interactions observed in crystal structures, such as the canonical interaction between the inhibitor's core and the side chain of Asn980 in TRIM24, and provide additional insights into the solution-state conformation of the complex. By using observed Nuclear Overhauser Effects (NOEs) as ambiguous restraints, the NMR² method can generate a model of the complex, helping to rationalize observed structure-activity relationships and guide further inhibitor design.
Computational Chemistry and Cheminformatics
Computational methods are integral to the discovery and optimization of inhibitors like this compound. These techniques provide atomic-level insights into the binding process, guide the design of more potent and selective molecules, and accelerate the screening of vast chemical libraries.
Molecular Docking Simulations
Molecular docking simulations are used to predict the preferred orientation and binding affinity of an inhibitor when bound to its protein target. For the development of TRIM24/BRPF1 dual inhibitors, docking studies have been instrumental in understanding how these compounds situate themselves within the acetyl-lysine binding pocket of the respective bromodomains. physchemres.org
In a typical docking process, the three-dimensional structure of the target protein, such as the TRIM24 bromodomain, is obtained from a repository like the Protein Data Bank (PDB ID: 4YBT). physchemres.org Computational tools are then used to place the inhibitor molecule into the active site of the protein, systematically evaluating numerous possible conformations and orientations. physchemres.org These simulations revealed that potent inhibitors often feature a benzimidazolone moiety that acts as an acetyl-lysine mimetic. acs.org The co-crystal structure of a dual inhibitor with the TRIM24 bromo/PHD domain confirmed a binding mode where two aromatic decorations of the inhibitor adopt a stacked conformation, achieving significant shape complementarity with the binding site. acs.org
Table 1: Key Interactions Predicted by Molecular Docking
| Interacting Residue (TRIM24) | Interaction Type | Role in Binding |
|---|---|---|
| LAF/V-shelf (L922, A923, F924, V986) | Lipophilic Interactions | Forms a shelf-like surface interacting with aryl groups of the inhibitor. nih.gov |
| N980 | Hydrogen Bonding | Key residue in the acetyl-lysine binding pocket. nih.gov |
Molecular Dynamics Simulations
Following initial predictions from molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the inhibitor-protein complex over time. researchgate.net These simulations model the movements and interactions of every atom in the system, providing a more realistic view of the binding event. MD simulations have been used to analyze hydrogen bonding patterns, calculate binding free energies, and confirm the stability of docked poses for TRIM24/BRPF1 inhibitors. acs.orgresearchgate.net By simulating the complex in a solvated environment, researchers can affirm the dynamic stability of the ligand's interaction with the target, ensuring that the predicted binding mode is maintained under physiological conditions. researchgate.net
In Silico Structure-Activity Relationship Analysis
In silico structure-activity relationship (SAR) analysis is a cornerstone of inhibitor optimization. By systematically modifying the chemical structure of a lead compound and evaluating its predicted activity, researchers can identify which chemical groups are essential for potency and selectivity. For the development of TRIM24/BRPF1 inhibitors, SAR studies have been crucial. For instance, exploration of substitutions on a benzimidazolone scaffold revealed that while the core structure was a viable starting point, modifications at specific positions dramatically altered inhibitory activity. nih.gov
One study demonstrated that phenoxy substitutions at position 6 of the core structure considerably improved activity against TRIM24. acs.org The iterative process of computational analysis followed by chemical synthesis and biological testing allows for the rational design of compounds with enhanced properties. nih.gov
Table 2: Example of Structure-Activity Relationship for TRIM24 Inhibitors
| Compound | R Group Modification | TRIM24 IC50 (μM) |
|---|---|---|
| 3a | 4-SMe | 4.8 |
| 3b | 2,4-di-OMe | 2.5 |
| 5a | 4-SMe | 4.9 |
| 5b | 2,4-di-OMe | 1.1 |
Data derived from studies on N,N-dimethyl benzimidazolone scaffolds. IC50 is the half-maximal inhibitory concentration. nih.gov
AI-Driven Drug Screening Methodologies
Omics-Based Profiling
"Omics" technologies provide a global view of the molecular changes within a cell or organism. For an epigenetic inhibitor like this compound, these methods are vital for understanding its downstream biological effects.
Transcriptome Analysis and Gene Set Enrichment
Transcriptome analysis, typically performed using RNA sequencing (RNA-seq), measures the expression levels of all genes in a cell, providing a snapshot of the cellular response to an inhibitor. To understand the functional consequences of TRIM24 inhibition, researchers have performed bulk RNA-seq on cells overexpressing TRIM24. nih.gov This analysis can identify hundreds of differentially expressed genes (DEGs)—genes that are either significantly upregulated or downregulated. nih.gov
Following the identification of DEGs, Gene Set Enrichment Analysis (GSEA) and pathway analysis (e.g., KEGG) are used to determine if the altered genes are enriched in specific biological pathways or functions. nih.govsemanticscholar.org In studies of TRIM24, GSEA revealed that its overexpression leads to the significant enrichment of multiple signaling pathways implicated in cancer, such as the TNF and MAPK signaling pathways. nih.gov Applying an inhibitor like this compound would be expected to reverse these transcriptional changes, and transcriptome analysis serves as a powerful tool to confirm the on-target effects and elucidate the broader biological impact of inhibiting TRIM24 and BRPF1. nih.gov
Table 3: Pathways Enriched upon TRIM24 Overexpression
| Pathway | Normalized Enrichment Score (NES) | Significance (FDR < 0.25) |
|---|---|---|
| TNF Signaling Pathway | High | Significant |
| MAPK Signaling Pathway | High | Significant |
| PPAR Signaling Pathway | High | Significant |
This table represents pathways found to be significantly enriched in cells with TRIM24 overexpression, indicating biological processes that are modulated by TRIM24 activity. nih.gov
ChIP-qPCR for Chromatin Occupancy
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA within the natural context of the cell. researchgate.netmdpi.com When coupled with quantitative Polymerase Chain Reaction (qPCR), this method allows for the precise measurement of a specific protein's occupancy at a defined genomic locus. The methodology involves cross-linking proteins to DNA, fragmenting the chromatin, and using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA. qPCR is then used to quantify the amount of a specific DNA sequence in the precipitated sample.
In the context of TRIM24, which lacks its own DNA binding domain, ChIP has been instrumental in understanding how it is recruited to chromatin. nih.gov Studies have utilized ChIP followed by high-throughput sequencing (ChIP-seq) to reveal that TRIM24 co-occupies a majority of genomic sites with the tumor suppressor p53. nih.gov The top enriched DNA sequence at TRIM24 peaks was identified as the p53 motif, indicating that TRIM24 is recruited to these sites through its interaction with p53. nih.gov ChIP-qPCR can then be employed to validate these genome-wide findings at specific p53 target gene promoters, quantifying the change in TRIM24 occupancy upon treatment with an inhibitor like this compound. This allows researchers to determine if the inhibitor effectively displaces TRIM24 from its target sites on chromatin.
Table 1: Illustrative ChIP-qPCR Data for TRIM24 Occupancy
| Gene Promoter | Treatment Group | Fold Enrichment (vs. IgG Control) | Interpretation |
|---|---|---|---|
| p21 (p53 Target) | Vehicle Control | 15.2 | High TRIM24 occupancy at the p21 promoter. |
| p21 (p53 Target) | This compound | 2.5 | Inhibitor significantly reduces TRIM24 occupancy. |
| GAPDH (Negative Control) | Vehicle Control | 1.1 | Negligible TRIM24 occupancy at a control gene. |
| GAPDH (Negative Control) | This compound | 1.0 | Inhibitor has no effect at non-target sites. |
Advanced Cellular Models for Mechanistic Studies
To dissect the complex cellular functions of TRIM24 and BRPF1 and the therapeutic potential of their inhibition, researchers are developing advanced cellular models that more accurately recapitulate specific aspects of human disease, such as therapeutic resistance.
A significant challenge in cancer therapy is the development of drug resistance. unitn.itbiorxiv.org To investigate the role of epigenetic regulators like BRPF1 in this process, researchers generate chemotherapy-resistant cancer cell lines. nih.gov One common method is a dose-escalation approach, where cancer cells are continuously exposed to gradually increasing concentrations of a chemotherapeutic agent, such as Taxol, over an extended period. nih.gov This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the drug.
Recent studies using this approach to create Taxol-resistant triple-negative breast cancer (TNBC) cell lines have identified BRPF1 as a novel and critical regulator of Taxol resistance. nih.gov These resistant cells exhibit altered morphology, reduced growth rates, and an evasion of apoptosis. nih.gov Transcriptome analysis revealed that BRPF1 directly binds to the promoter of the ABCB1 gene, which encodes a multidrug resistance protein, thereby enhancing its expression. nih.gov Crucially, inhibiting BRPF1 with small molecules sensitized these resistant cells to Taxol, highlighting a potential therapeutic strategy. nih.gov Studying the effects of this compound in such models is essential for understanding its potential to overcome clinically relevant drug resistance mechanisms.
Table 2: Characteristics of Parental vs. Taxol-Resistant TNBC Cell Lines
| Characteristic | Parental Cell Line | Taxol-Resistant Cell Line |
|---|---|---|
| Taxol Sensitivity | High | Low |
| ABCB1 Expression | Low | High |
| BRPF1 Occupancy at ABCB1 Promoter | Low | High |
| Sensitivity to BRPF1 Inhibition + Taxol | N/A | Sensitized (Increased Cell Death) |
Genetic perturbation technologies, particularly the CRISPR/Cas9 system, have revolutionized the study of gene function. mdpi.comnih.gov This tool allows for the precise editing of the genome to knockout (inactivate) specific genes, enabling researchers to study the consequences of their loss.
Genome-wide CRISPR/Cas9 knockout screens have been performed to systematically identify genes that regulate TRIM24 expression. nih.gov In such a screen, a library of guide RNAs, each targeting a specific gene for knockout, is introduced into a population of cells. nih.gov By sorting cells based on the expression level of a fluorescently tagged TRIM24 protein, researchers can identify genes whose knockout leads to an increase or decrease in TRIM24 levels. nih.gov This approach has successfully nominated numerous negative regulators of TRIM24, including components of the KAP1 corepressor, CNOT deadenylase, and GID/CTLH E3 ligase complexes. nih.gov
Furthermore, generating specific BRPF1 knockout cell lines has been instrumental in validating its role in chemotherapy resistance. nih.gov Studies have shown that the knockout of BRPF1, but not other members of its associated histone acetyltransferase complex, was sufficient to re-sensitize Taxol-resistant cells to the drug. nih.gov These genetic models are invaluable for validating the on-target effects of inhibitors like this compound, confirming that the observed cellular phenotype is a direct result of inhibiting the intended target protein.
Table 3: Selected Gene Regulators of TRIM24 Identified via CRISPR-Cas9 Screen
| Gene Symbol | Complex/Function | Effect of Knockout on TRIM24 |
|---|---|---|
| TRIM28 (KAP1) | KAP1 Corepressor Complex | Overexpression |
| CNOT1 | CNOT Deadenylase Complex | Overexpression |
| WDR26 | GID/CTLH E3 Ligase Complex | Overexpression |
| TRIM24 | Self-regulation (Internal Control) | Depletion |
Future Directions and Academic Research Perspectives
Elucidating Broader Epigenetic and Transcriptional Networks
Trim24/brpf1-IN-2 offers a unique opportunity to investigate the broader consequences of simultaneously inhibiting two key epigenetic readers. TRIM24 and BRPF1 are both involved in recognizing acetylated histones, a key mark of active gene transcription. nih.govresearchgate.net By inhibiting these proteins, this compound can modulate the expression of a wide array of genes. medchemexpress.comtargetmol.com
Future studies should aim to:
Map global changes in gene expression: High-throughput sequencing techniques, such as RNA-seq, can be employed to create a comprehensive map of the genes up- or down-regulated by this compound treatment in various cell types. This will provide a global view of the transcriptional networks governed by TRIM24 and BRPF1.
Investigate chromatin accessibility: Techniques like ATAC-seq can reveal how the inhibition of TRIM24 and BRPF1 alters the physical accessibility of chromatin, providing insights into the mechanisms by which this compound affects gene regulation.
Identify specific histone mark dependencies: BRPF1 is a component of histone acetyltransferase (HAT) complexes, and its bromodomain recognizes specific histone acetylation marks. frontiersin.org Research can explore how this compound affects the deposition and recognition of various histone marks, further clarifying its role in the epigenetic landscape. For instance, BRPF1-containing complexes have shown specificity for H4 acetylation marks. biorxiv.org
Investigating Novel Downstream Effectors and Signaling Pathways
The inhibition of TRIM24 and BRPF1 by this compound has been shown to impact several signaling pathways crucial for cell growth and proliferation, particularly in the context of cancer. nih.govtargetmol.com
Key areas for future investigation include:
Androgen Receptor (AR) Signaling: In prostate cancer, TRIM24 acts as a coactivator for the androgen receptor. nih.gov this compound has been shown to decrease the mRNA expression of full-length AR and its variant AR-V7, as well as AR-regulated genes like PSA, KLK2, and TMPRSS2. medchemexpress.com Further research is needed to fully understand the intricate interplay between this compound, TRIM24/BRPF1, and the AR signaling axis, especially in the context of castration-resistant prostate cancer. nih.gov
PI3K/AKT Pathway: TRIM24 has been implicated in the activation of the PI3K/AKT signaling pathway, which is a central regulator of cell survival and growth. nih.govresearchgate.net Studies have shown that TRIM24 overexpression can upregulate Akt phosphorylation. acs.org Investigating how this compound modulates this pathway could reveal new therapeutic avenues.
STAT3 Signaling: In glioma cells, TRIM24 can recruit and stabilize STAT3 on chromatin, thereby amplifying EGFR-driven cell proliferation. nih.govresearchgate.net Future research should explore the potential of this compound to disrupt this oncogenic signaling cascade.
Wnt/β-catenin Pathway: While a precise mechanism is yet to be fully elucidated, TRIM24 is known to impact the Wnt/β-catenin pathway. nih.gov Further studies using this compound could help to unravel the molecular details of this interaction.
| Target Protein | Downstream Effector/Pathway | Observed Effect of TRIM24/BRPF1 Inhibition | Reference |
| TRIM24 | Androgen Receptor (AR) | Decreased mRNA of AR, AR-V7, and AR-regulated genes | medchemexpress.comnih.gov |
| TRIM24 | c-MYC | Decreased mRNA level of c-MYC | medchemexpress.com |
| TRIM24 | PI3K/AKT | Potential inhibition of pathway activation | nih.govacs.org |
| TRIM24 | STAT3 | Potential disruption of STAT3-chromatin interaction | nih.gov |
Exploring Combinatorial Academic Research Strategies
The complexity of diseases like cancer often necessitates combination therapies. This compound, with its defined mechanism of action, is an excellent candidate for combinatorial studies in an academic research setting. Investigating its synergistic or additive effects with other inhibitors could uncover more effective research strategies.
Potential combinatorial approaches include:
Pairing with other epigenetic modifiers: Combining this compound with inhibitors of other epigenetic regulators, such as BET bromodomain inhibitors (e.g., JQ1) or histone deacetylase (HDAC) inhibitors, could lead to a more profound and sustained impact on cancer cell growth. nih.gov
Combination with standard-of-care therapies: In the context of prostate cancer, for example, studying the effects of this compound in combination with anti-androgen therapies could reveal strategies to overcome drug resistance.
Development of Orthogonal Chemical Probes
While this compound is a potent dual inhibitor, the development of orthogonal chemical probes is crucial for dissecting the individual contributions of TRIM24 and BRPF1 to the observed biological effects. medchemexpress.com
Future research in this area should focus on:
Structure-guided design: Utilizing the crystal structures of TRIM24 and BRPF1 bromodomains can guide the design of inhibitors with high selectivity for one target over the other. nih.govrcsb.org For example, another dual inhibitor, IACS-9571, was developed through such a structure-guided approach. nih.gov
Fragment-based screening: This technique can identify small, low-affinity fragments that bind to unique pockets in the target proteins, which can then be optimized into potent and selective inhibitors. acs.org
Development of negative controls: The creation of structurally similar but inactive molecules is essential for validating that the observed effects of a chemical probe are indeed due to its intended target. ucl.ac.uk
The development of a chemical toolbox, including selective inhibitors for TRIM24 and BRPF1, as well as dual inhibitors like this compound, would provide researchers with powerful tools to probe the distinct and overlapping functions of these two important epigenetic regulators. biorxiv.orgresearchgate.net
Understanding Target Specificity in Complex Biological Systems
A key challenge in the development of targeted therapies is understanding the specificity of a compound within the complex environment of a living cell. While this compound has shown promising selectivity, further research is needed to fully characterize its target engagement and off-target effects in more complex biological systems. medchemexpress.com
Future directions include:
Cellular target engagement assays: Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to confirm that the inhibitor displaces the target proteins from chromatin in living cells. acs.orgresearchgate.net
Proteomics-based approaches: Methods such as chemical proteomics can be employed to identify the full spectrum of proteins that interact with this compound in a cellular context, providing a comprehensive view of its selectivity.
In vivo studies: While initial studies have shown that this compound can suppress tumor growth in mouse models without significant toxicity, further in vivo research is necessary to understand its broader physiological effects and to confirm its target specificity in a whole-organism context. medchemexpress.com
Q & A
Q. What is the mechanism of action of TRIM24/BRPF1-IN-2 in modulating epigenetic regulatory functions?
this compound acts as a dual inhibitor of TRIM24 and BRPF1 bromodomains, with IC50 values of 0.98 μM and 1.16 μM, respectively . To confirm its mechanism, researchers should employ structural analyses (e.g., X-ray crystallography or molecular docking) to visualize binding interactions and functional assays (e.g., chromatin immunoprecipitation sequencing, ChIP-seq) to assess histone acetylation changes. Cross-referencing with RNA-seq data from Trim24−/− models can further validate transcriptional impacts .
Q. How can researchers validate the target specificity of this compound in vitro?
Use competitive binding assays with recombinant bromodomain proteins (e.g., BRD4, BRD2) to rule off-target effects. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. Additionally, CRISPR-Cas9 knockout models of TRIM24/BRPF1 in cell lines (e.g., hepatocytes) should show reduced compound efficacy if target-specific .
Q. What experimental models are appropriate for studying this compound's effects on lipid metabolism?
Hepatocyte-specific Trim24−/− mice recapitulate human NAFLD/NASH phenotypes, making them ideal for in vivo studies . For in vitro models, primary hepatocytes or HepG2 cells treated with lipid-loading agents (e.g., palmitate) can assess lipid accumulation via Oil Red O staining or triglyceride quantification. RNA-seq should be paired with pathway analysis (e.g., KEGG) to identify dysregulated metabolic genes .
Advanced Research Questions
Q. How should researchers address contradictions between TRIM24's tumor-suppressive and oncogenic roles in preclinical models?
Discrepancies arise from incomplete genetic models (e.g., Trim24dlE4/dlE4 mice retaining partial TRIM24 function) . To resolve this, employ comparative multi-omics (RNA-seq, proteomics) across full Trim24−/− and conditional knockout models. Use edgeR or DESeq2 for differential expression analysis and validate findings with human HCC cohorts to assess clinical relevance .
Q. What methodologies enable the assessment of this compound's synergistic effects with other epigenetic modifiers?
Combine the compound with BET inhibitors (e.g., JQ1) or HDAC inhibitors in dose-matrix experiments. Synergy can be quantified via Chou-Talalay combination indices. Flow cytometry or IncuCyte assays can measure apoptosis/proliferation, while ATAC-seq or Hi-C will reveal chromatin accessibility changes .
Q. How can chromatin context influence the interpretation of this compound's inhibitory activity?
TRIM24 functions as both a co-activator and co-repressor depending on chromatin state . Use ChIP-seq for H3K23ac (a TRIM24-binding mark) and ATAC-seq to map open chromatin regions. Correlate these with RNA-seq data to distinguish context-dependent transcriptional outcomes. Machine learning models (e.g., Random Forest) can predict response variability across cell types .
Methodological Considerations
- Data Contradiction Analysis : Apply EdgeR or DESeq2 for RNA-seq statistical rigor, with FDR-adjusted p-values ≤1% . For conflicting preclinical results, use meta-analysis frameworks (e.g., RevMan) to aggregate data from multiple studies .
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize hepatocyte models for metabolic studies and xenografts for oncogenicity assays .
- Ethical Compliance : Obtain institutional approvals for animal studies and ensure RNA-seq data is deposited in public repositories (e.g., GEO) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
